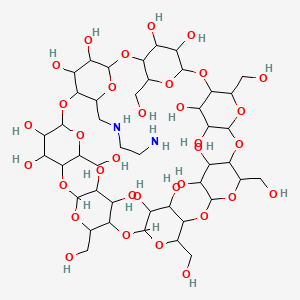

![molecular formula C29H22F12NOP B12504754 2-(2-{Bis[3,5-bis(trifluoromethyl)phenyl]phosphanyl}phenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole](/img/structure/B12504754.png)

2-(2-{Bis[3,5-bis(trifluoromethyl)phenyl]phosphanyl}phenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-(2-(Bis(3,5-bis(trifluorométhyl)phényl)phosphanyl)phényl)-4-(tert-butyl)-4,5-dihydrooxazole est un composé organophosphoré complexe. Il comporte un groupe phosphanyl, qui est connu pour ses applications en catalyse et en chimie de coordination. La structure du composé comprend des groupes trifluorométhyles, qui sont souvent utilisés pour améliorer la stabilité et la réactivité des composés chimiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de (S)-2-(2-(Bis(3,5-bis(trifluorométhyl)phényl)phosphanyl)phényl)-4-(tert-butyl)-4,5-dihydrooxazole implique généralement une synthèse organique en plusieurs étapes. Le processus peut comprendre :

Formation du cycle oxazole : Cela peut être réalisé par des réactions de cyclisation impliquant des précurseurs appropriés.

Introduction du groupe phosphanyl : Cette étape peut impliquer la réaction d’un précurseur de phosphine avec l’intermédiaire oxazole.

Addition de groupes trifluorométhyles : Ces groupes peuvent être introduits à l’aide de réactifs tels que l’iodure de trifluorométhyle dans des conditions spécifiques.

Méthodes de production industrielle

La production industrielle de ces composés complexes implique souvent des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. Cela peut comprendre :

Catalyseurs : Utilisation de catalyseurs pour améliorer les vitesses de réaction.

Contrôle de la température et de la pression : Contrôle précis des conditions réactionnelles pour assurer la formation du produit souhaité.

Techniques de purification : Méthodes telles que la cristallisation, la distillation ou la chromatographie pour purifier le produit final.

Analyse Des Réactions Chimiques

Types de réactions

(S)-2-(2-(Bis(3,5-bis(trifluorométhyl)phényl)phosphanyl)phényl)-4-(tert-butyl)-4,5-dihydrooxazole peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe phosphanyl peut être oxydé pour former des oxydes de phosphine.

Réduction : Les réactions de réduction peuvent modifier le cycle oxazole ou d’autres groupes fonctionnels.

Substitution : Les groupes trifluorométhyles peuvent participer à des réactions de substitution dans des conditions spécifiques.

Réactifs et conditions courants

Agents oxydants : tels que le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque pour les réactions d’oxydation.

Agents réducteurs : comme l’hydrure de lithium et d’aluminium pour les réactions de réduction.

Réactifs de substitution : divers nucléophiles ou électrophiles en fonction de la substitution souhaitée.

Principaux produits

Les principaux produits de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes de phosphine, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.

Applications de la recherche scientifique

Chimie

Catalyse : Le composé peut être utilisé comme ligand dans des réactions catalytiques, améliorant l’efficacité de diverses transformations chimiques.

Chimie de coordination : Son groupe phosphanyl lui permet de former des complexes avec des métaux, qui peuvent être utilisés dans divers processus chimiques.

Biologie

Études biochimiques : La structure unique du composé peut le rendre utile dans l’étude des interactions enzymatiques ou d’autres processus biochimiques.

Médecine

Développement de médicaments : Sa stabilité et sa réactivité peuvent en faire un candidat pour le développement de nouveaux produits pharmaceutiques.

Industrie

Science des matériaux : Le composé pourrait être utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles qu’une stabilité ou une réactivité accrue.

Applications De Recherche Scientifique

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

Coordination Chemistry: Its phosphanyl group allows it to form complexes with metals, which can be used in various chemical processes.

Biology

Biochemical Studies: The compound’s unique structure may make it useful in studying enzyme interactions or other biochemical processes.

Medicine

Drug Development: Its stability and reactivity might make it a candidate for developing new pharmaceuticals.

Industry

Material Science: The compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mécanisme D'action

Le mécanisme par lequel (S)-2-(2-(Bis(3,5-bis(trifluorométhyl)phényl)phosphanyl)phényl)-4-(tert-butyl)-4,5-dihydrooxazole exerce ses effets dépend de son application. En catalyse, il peut agir comme un ligand, facilitant la formation d’espèces catalytiques actives. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires spécifiques, influençant les voies biochimiques.

Comparaison Avec Des Composés Similaires

Composés similaires

Ligands phosphine : Composés tels que la triphénylphosphine ou le bis(diphénylphosphino)méthane.

Composés trifluorométhylés : Molécules contenant des groupes trifluorométhyles, telles que le trifluorométhylbenzène.

Unicité

L’unicité de (S)-2-(2-(Bis(3,5-bis(trifluorométhyl)phényl)phosphanyl)phényl)-4-(tert-butyl)-4,5-dihydrooxazole réside dans sa combinaison d’un groupe phosphanyl avec des groupes trifluorométhyles et un cycle oxazole. Cette combinaison confère une réactivité et une stabilité uniques, ce qui le rend précieux dans diverses applications scientifiques et industrielles.

Propriétés

Formule moléculaire |

C29H22F12NOP |

|---|---|

Poids moléculaire |

659.4 g/mol |

Nom IUPAC |

bis[3,5-bis(trifluoromethyl)phenyl]-[2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]phosphane |

InChI |

InChI=1S/C29H22F12NOP/c1-25(2,3)23-14-43-24(42-23)21-6-4-5-7-22(21)44(19-10-15(26(30,31)32)8-16(11-19)27(33,34)35)20-12-17(28(36,37)38)9-18(13-20)29(39,40)41/h4-13,23H,14H2,1-3H3 |

Clé InChI |

BWFJKDQRRFAXAO-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)boronic acid](/img/structure/B12504674.png)

![1-(5,5-Dioxido-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazin-6-yl)ethanone](/img/structure/B12504680.png)

![ethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12504700.png)

![methyl 3-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-4-methylbenzoate](/img/structure/B12504724.png)

![2-fluoro-N-[(1R,3S,7s)-5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-yl]benzamide](/img/structure/B12504728.png)

![1-(2-{[4-(Acetylamino)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12504742.png)

![3-methyl-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12504745.png)

![4,7-Bis(4-(tert-butyl)phenyl)-2-isobutyl-2H-benzo[d][1,2,3]triazole](/img/structure/B12504747.png)